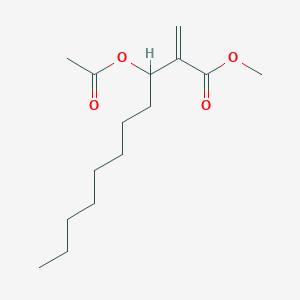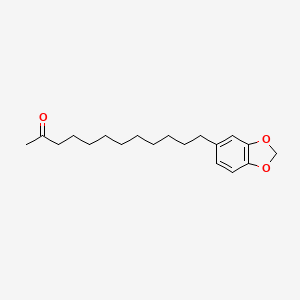
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)-: is a chemical compound with the molecular formula C20H30O3 It is characterized by the presence of a dodecanone chain attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- typically involves the reaction of dodecanone with a benzodioxole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes include:
Aldol Condensation: This method involves the condensation of dodecanone with a benzodioxole aldehyde in the presence of a base catalyst.
Friedel-Crafts Acylation: This route involves the acylation of a benzodioxole ring with dodecanoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzodioxole derivatives
Scientific Research Applications
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- can be compared with other similar compounds, such as:
2-Dodecanone: Lacks the benzodioxole ring, resulting in different chemical properties and applications.
12-(1,3-Benzodioxol-5-yl)-dodecanoic acid: Contains a carboxylic acid group instead of a ketone, leading to different reactivity and biological activities.
2-Dodecanone, 12-(1,3-benzodioxol-4-yl)-: Similar structure but with a different substitution pattern on the benzodioxole ring, affecting its chemical behavior and applications.
Properties
CAS No. |
828263-02-1 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
12-(1,3-benzodioxol-5-yl)dodecan-2-one |
InChI |
InChI=1S/C19H28O3/c1-16(20)10-8-6-4-2-3-5-7-9-11-17-12-13-18-19(14-17)22-15-21-18/h12-14H,2-11,15H2,1H3 |
InChI Key |
XKYCRRQKLLZDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
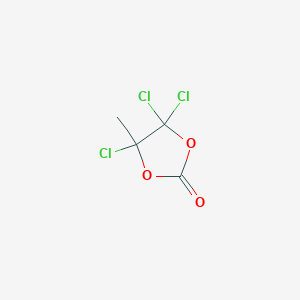
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
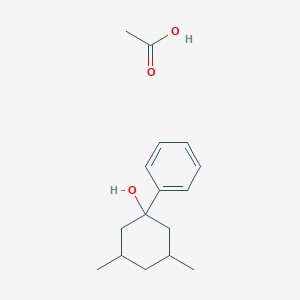
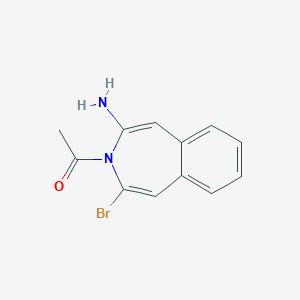
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
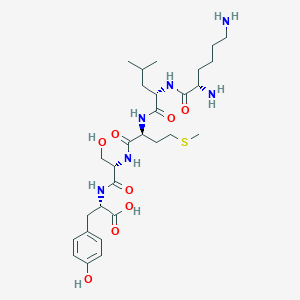
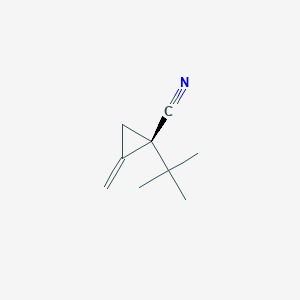
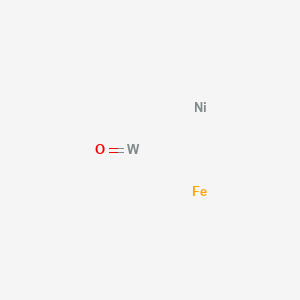
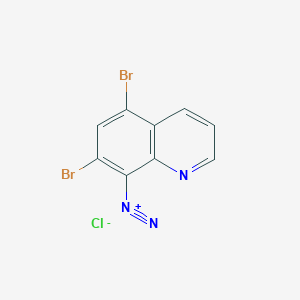
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
